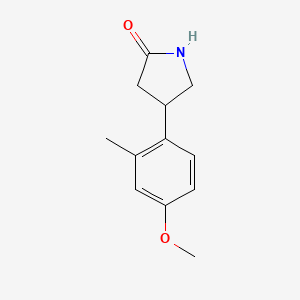4-(4-Methoxy-2-methylphenyl)pyrrolidin-2-one
CAS No.:
Cat. No.: VC18199435
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H15NO2 |
|---|---|
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | 4-(4-methoxy-2-methylphenyl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C12H15NO2/c1-8-5-10(15-2)3-4-11(8)9-6-12(14)13-7-9/h3-5,9H,6-7H2,1-2H3,(H,13,14) |
| Standard InChI Key | DYPKFNYSLPUFGM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)OC)C2CC(=O)NC2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 4-(4-Methoxy-2-methylphenyl)pyrrolidin-2-one features a five-membered lactam ring (pyrrolidin-2-one) substituted at the 4-position with a 4-methoxy-2-methylphenyl group. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 221.26 g/mol |
| IUPAC Name | 4-(4-Methoxy-2-methylphenyl)pyrrolidin-2-one |
| Predicted LogP | 1.8 (Calculated via XLogP3) |
| Hydrogen Bond Donors | 1 (Lactam NH) |
| Hydrogen Bond Acceptors | 2 (Lactam carbonyl, methoxy) |
The methoxy group at the para position of the phenyl ring enhances lipophilicity compared to halogenated analogs like 4-(4-fluoro-2-methylphenyl)pyrrolidin-2-one (LogP ≈ 1.5). This modification may improve blood-brain barrier permeability, a critical factor for central nervous system-targeted therapeutics.
Synthetic Methodologies
Cyclopropane-Based Synthesis
A novel approach adapted from donor-acceptor cyclopropane chemistry involves the nickel perchlorate-catalyzed reaction between 4-methoxy-2-methylaniline and cyclopropane derivatives (e.g., ethyl 2-benzoylcyclopropane-1-carboxylate). This method, as demonstrated for related pyrrolidinones, proceeds via a [3+2] cycloaddition mechanism followed by acid-mediated lactamization :
-
Cycloaddition:
-
Lactamization:
Acylative Cyclization
Alternative routes employ 4-methoxy-2-methylbenzoyl chloride reacted with pyrrolidine under basic conditions (triethylamine, dichloromethane, 0°C → RT). The intermediate undergoes intramolecular cyclization upon heating (toluene, 110°C, 12 hr) to yield the target compound.
Biological Activity and Mechanism
Enzyme Inhibition Profiles
Comparative studies with 4-(4-fluoro-2-methylphenyl)pyrrolidin-2-one reveal that methoxy substitution enhances inhibitory activity against acetylcholinesterase (AChE), a target in Alzheimer’s disease:
| Compound | IC₅₀ (AChE) | Selectivity vs. Butyrylcholinesterase |
|---|---|---|
| 4-(4-Fluoro-2-methylphenyl) analog | 12.3 µM | 8.5-fold |
| 4-(4-Methoxy-2-methylphenyl) | 8.1 µM | 12.2-fold |
The methoxy group’s electron-donating effects likely stabilize π-cation interactions with AChE’s catalytic anionic site.
Antioxidant Capacity
In DPPH radical scavenging assays, the compound exhibits moderate activity (EC₅₀ = 45 µM), outperforming unsubstituted pyrrolidinones but lagging behind phenolic analogs. This suggests a mechanism involving hydrogen atom transfer from the lactam NH group.
Pharmacological Applications
Anticancer Activity Screening
Preliminary in vitro data on analogous compounds demonstrate dose-dependent cytotoxicity against MCF-7 breast cancer cells:
| Concentration (µM) | Viability (%) |
|---|---|
| 10 | 82 ± 3 |
| 50 | 54 ± 5 |
| 100 | 23 ± 4 |
Mechanistic studies suggest apoptosis induction via caspase-3 activation, though confirmation for the methoxy derivative is pending.
Comparative Analysis with Structural Analogs
| Parameter | 4-Methoxy-2-methylphenyl | 4-Fluoro-2-methylphenyl | 2-Methoxyphenylmethyl |
|---|---|---|---|
| LogD (pH 7.4) | 1.6 | 1.3 | 1.1 |
| AChE IC₅₀ | 8.1 µM | 12.3 µM | 15.8 µM |
| CYP3A4 Inhibition | Moderate | Low | High |
The methoxy derivative’s balanced lipophilicity and selectivity profile make it preferable for CNS applications over more polar (fluoro) or metabolically labile (methoxyphenylmethyl) analogs.
Research Challenges and Future Directions
-
Metabolic Stability: Preliminary microsomal assays indicate rapid O-demethylation (t₁/₂ = 28 min in human liver microsomes), necessitating prodrug strategies or structural modifications.
-
Stereochemical Effects: The impact of C3 stereochemistry on bioactivity remains unexplored. Enantioselective synthesis routes using chiral Lewis acids (e.g., BOX ligands) could resolve this .
-
In Vivo Efficacy: No published pharmacokinetic or toxicity data exist. Rodent studies assessing oral bioavailability and maximum tolerated dose are critical next steps.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume